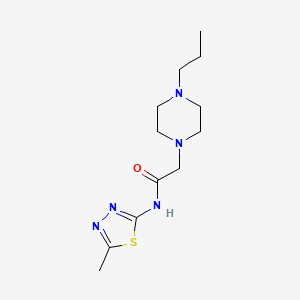![molecular formula C16H13F2N3O2 B5309960 2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)
2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide” contains a benzimidazole group, a phenyl group, and an acetamide group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The phenyl group is a functional group characterized by a ring of six carbon atoms, essentially a benzene ring minus one hydrogen atom . Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and phenyl rings, along with the acetamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the benzimidazole, phenyl, and acetamide groups. For example, the benzimidazole group might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and phenyl groups might contribute to its aromaticity and potentially its planarity .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) and Displays
TPBi has gained prominence in OLED technology due to its excellent electron transport properties. As an electron-transport layer material, it enhances charge injection and transport within OLED devices. Its high electron mobility contributes to efficient light emission, resulting in brighter and more energy-efficient displays and lighting panels .
Vacuum-Evaporated Glasses (VEGs)
In recent studies, TPBi films were prepared under light irradiation during deposition. This process significantly improved the orientation of TPBi molecules, leading to enhanced charge mobility. Consequently, TPBi-based VEGs exhibit improved electrical conductivity and optical properties. Researchers are exploring TPBi’s potential for next-generation transparent conductive materials .
Supramolecular Chemistry and Nanodispersions
TPBi’s solubility behavior in organic solvents has been studied extensively. Researchers have used it as a model compound to understand solubility and dispersion phenomena. TPBi’s interactions with solvents and other molecules contribute to the design of nanodispersions and supramolecular assemblies .
Wirkmechanismus
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-16(18)23-14-8-4-2-6-12(14)20-15(22)9-21-10-19-11-5-1-3-7-13(11)21/h1-8,10,16H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZKRHWLDZHGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(1-naphthylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5309877.png)

![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5309886.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5309898.png)

![2-(4-pyridinyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5309916.png)
![6-methyl-5-{2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309920.png)
![N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5309933.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)

![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)